methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate
Description
Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate is a heterocyclic compound featuring a pyrazolo-pyrazine core fused with a sulfonyl-linked benzoate ester. The structure includes a methyl ester at position 3 and a methoxy group at position 4 on the benzene ring (Figure 1). Its synthesis likely involves palladium-catalyzed coupling reactions, similar to protocols described for analogs .
Properties
IUPAC Name |
methyl 3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-22-13-4-3-11(15(19)23-2)9-14(13)24(20,21)17-7-8-18-12(10-17)5-6-16-18/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRTVLVMGZRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate typically involves multi-step organic synthesis:
Step 1: Synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazine.
React pyrazole with appropriate alkylating agents under controlled conditions to form the desired dihydropyrazolo[1,5-a]pyrazine ring structure.
Step 2: Introduction of the sulfonyl group.
Treat the resulting compound with sulfonyl chloride in the presence of a base (such as pyridine) to introduce the sulfonyl group.
Step 3: Formation of the methoxybenzoate moiety.
The final step involves the esterification of the 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form 4-methoxybenzoic acid, which is then coupled with the sulfonylated dihydropyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to optimize reaction conditions and enhance yield while maintaining product purity. Key factors include temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate undergoes several types of chemical reactions:
Oxidation: The methoxybenzoate moiety can undergo oxidative cleavage under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the sulfonamide with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation Products: Oxidized carboxylic acids or ketones.
Reduction Products: Primary or secondary sulfonamides.
Substitution Products: N-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of dihydropyrazolo[1,5-a]pyrazine exhibit significant antiproliferative activity against various cancer cell lines. Specifically, methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate has been investigated for its potential as a tubulin inhibitor, which disrupts microtubule formation and induces cell cycle arrest in cancer cells.
Case Study :
A study demonstrated that the compound inhibits acetylated tubulin accumulation in HeLa cells, leading to G2/M phase arrest. This suggests a promising pathway for developing new anticancer therapies targeting microtubule dynamics .
Antiviral Properties
Research indicates that compounds similar to this compound may serve as effective antiviral agents. The mechanism involves the inhibition of viral proteases, which are crucial for viral replication.
Data Table: Antiviral Activity of Related Compounds
| Compound Name | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Alphavirus | Protease Inhibition | |
| Compound B | Hepatitis C | Polymerase Inhibition |
Synthetic Applications
The synthesis of this compound has been explored as a precursor for other biologically active compounds. Its methoxy and sulfonyl groups enhance solubility and bioavailability, making it a valuable building block in drug development.
Synthesis Pathway Overview
- Starting Materials : Dihydropyrazolo[1,5-a]pyrazine derivatives.
- Reagents : Sulfonyl chlorides for sulfonation.
- Conditions : Typically carried out under basic conditions to facilitate nucleophilic substitution.
Toxicological Considerations
While exploring its applications, it is crucial to consider the toxicological profile of this compound. Preliminary toxicity studies indicate it may cause skin irritation and is harmful if ingested . Further studies are necessary to fully elucidate its safety profile.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: The sulfonyl group can interact with the active sites of enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes.
Molecular Targets: Targets include enzymes involved in cellular signaling pathways, such as kinases and phosphatases.
Pathways Involved: Inhibition of specific enzymes can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The 6,7-dihydropyrazolo[1,5-a]pyrazine core is a recurring motif in neuroactive compounds. Key analogs and their modifications are summarized below:
Key Observations:
- Sulfonyl vs. Carbonyl Linkers: The target compound’s sulfonyl group distinguishes it from analogs like 4c (pyrazinone carbonyl) or 9a (acyl pyrimidinone). Sulfonyl groups enhance electronegativity and may influence binding kinetics or metabolic stability .
- Substituent Effects:
- Eastern Aryl Groups: Para-substituted aryl groups (e.g., 4c ) generally confer higher mGlu5 PAM potency compared to ortho/meta positions . The target’s 4-methoxybenzoate may mimic this trend.
- Western Substituents: Unsubstituted phenyl groups (as in 4c ) are preferred for mGlu5 activity, while bulkier groups (e.g., thiopyran in 24 ) may reduce potency but improve synthetic yields .
- Biological Target Flexibility: The core scaffold’s versatility is evident in its dual application as mGlu5 PAM (–3) and mGluR2 NAM (–7), depending on substituent patterns .
Physicochemical and Pharmacokinetic Properties
- Solubility: The methyl ester and methoxy groups in the target compound likely enhance lipophilicity compared to 9a, which has a phenoxymethyl group optimized for solubility .
- Synthetic Accessibility: Low yields (e.g., 6% for 23 in ) are common in Negishi couplings for C(sp³)-enriched analogs, suggesting similar challenges for the target compound .
Biological Activity
Methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate is a compound of significant interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₃O₄S
- Molecular Weight : 273.31 g/mol
Structure
The compound features a methyl ester group, a methoxy group, and a sulfonyl group attached to a dihydropyrazolo[1,5-a]pyrazine core. This structural complexity may contribute to its biological activities.
Antiviral Activity
Recent studies have indicated that compounds related to this compound exhibit antiviral properties. For instance, research on similar dihydropyrazolo compounds has shown efficacy against alphavirus infections, suggesting that the sulfonyl moiety may enhance antiviral activity by facilitating interactions with viral proteins or enzymes .
The proposed mechanism of action for this class of compounds involves inhibition of viral proteases. The β-amidomethyl vinyl sulfone structure is believed to react with cysteine residues in the active sites of these enzymes, leading to their inactivation and preventing viral replication .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has rapid clearance rates in vivo. For example, similar compounds showed plasma half-lives ranging from 10 to 30 minutes in mouse models, indicating a need for optimization for therapeutic use .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was found to inhibit cell proliferation effectively by disrupting microtubule formation and inducing cell cycle arrest at the G2/M phase . This suggests that this compound may possess similar antiproliferative properties.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of related dihydropyrazolo compounds against chikungunya virus (CHIKV). The results indicated that these compounds could inhibit viral replication by targeting the nsP2 protease. The study concluded that modifications to the sulfonyl group could enhance antiviral potency and selectivity .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate in HeLa cells. The compound demonstrated significant growth inhibition at low concentrations (100 nM), attributed to its ability to disrupt tubulin dynamics and induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and optimization parameters for synthesizing methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the pyrazolo-pyrazine core and coupling with the methoxybenzoate moiety. Key steps require optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, polar aprotic solvents like DMF may enhance sulfonylation efficiency, while Pd-based catalysts could improve coupling yields. Intermediate purification via column chromatography is critical to isolate high-purity products .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are indispensable for structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended. Crystallographic data (e.g., X-ray diffraction) can resolve conformational ambiguities, as demonstrated by triclinic crystal parameters (a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) for related pyrazolo-pyrazine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation efficiency during synthesis?
- Methodological Answer : Systematic optimization involves screening solvents (e.g., dichloromethane vs. THF), temperatures (0–60°C), and stoichiometric ratios of sulfonyl chloride to the pyrazolo-pyrazine precursor. Microwave-assisted synthesis may reduce reaction times while maintaining yields >80%. Kinetic studies using Thin-Layer Chromatography (TLC) or in-situ IR monitoring can identify side reactions (e.g., over-sulfonylation) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or concentration ranges). Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Structure-Activity Relationship (SAR) studies comparing analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) can isolate critical functional groups. Computational docking models (e.g., AutoDock Vina) may predict binding affinities to target proteins .
Q. How does X-ray crystallography elucidate the compound’s molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray analysis reveals dihedral angles between aromatic rings (e.g., 16.05° for pyrazole vs. benzene rings) and non-covalent interactions (e.g., C–H⋯O hydrogen bonds) stabilizing the crystal lattice. For example, triclinic packing (space group P1) with Z = 2 provides insights into enantiomeric purity and polymorphic forms .
Q. What experimental approaches are used to study solvent effects on the compound’s reactivity?
- Methodological Answer : Solvent polarity and proticity are tested in reactions such as nucleophilic substitutions or cyclizations. For instance, aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, while protic solvents (e.g., ethanol) may stabilize transition states. Reaction progress is monitored via HPLC or ¹H NMR to quantify kinetic parameters (e.g., rate constants) .
Q. How are Structure-Activity Relationship (SAR) studies designed to optimize bioactivity?
- Methodological Answer : SAR workflows involve synthesizing derivatives with systematic substituent variations (e.g., halogenation at position 7 or methoxy-to-ethoxy substitutions). Biological screening against target enzymes (e.g., kinases) is paired with computational ADMET profiling to prioritize candidates. For example, fluorinated analogs often exhibit enhanced metabolic stability due to reduced CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
